molecular formula C14H23ClN4O B6982552 3-chloro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyrazin-2-amine

3-chloro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyrazin-2-amine

Cat. No.: B6982552
M. Wt: 298.81 g/mol
InChI Key: DVZLZPRJMOBJKQ-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyrazin-2-amine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom

Properties

IUPAC Name

3-chloro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O/c1-11(2)20-10-9-19-7-3-12(4-8-19)18-14-13(15)16-5-6-17-14/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZLZPRJMOBJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)NC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the reaction of 4-piperidinol with 2-chloroethanol to form 1-(2-propan-2-yloxyethyl)piperidin-4-ol, followed by chlorination to introduce the chlorine atom at the 3-position of the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chlorine atom can be oxidized to form a corresponding chloro-oxide or chloro-hydroxyl derivative.

  • Reduction: : The compound can be reduced to remove the chlorine atom, resulting in a different functional group.

  • Substitution: : The chlorine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Chloro-oxide or chloro-hydroxyl derivatives.

  • Reduction: : Derivatives lacking the chlorine atom.

  • Substitution: : Alkyl or aryl derivatives of the compound.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the agricultural industry, derivatives of this compound could be developed as pesticides or fungicides due to their potential biological activity.

Mechanism of Action

The mechanism by which 3-chloro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyrazin-2-amine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-chloroethyl)propan-1-amine

  • 3-chloro-N-(2-propan-2-yloxyethyl)propan-1-amine

  • 3-chloro-N-(2-methoxyethyl)propan-1-amine

Uniqueness

3-Chloro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyrazin-2-amine is unique due to its specific structural features, such as the presence of the piperidine ring and the pyrazin-2-amine moiety. These structural elements may confer distinct chemical and biological properties compared to similar compounds.

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